Cas no 2121512-02-3 (2,4-Dibromo-5-fluorophenylboronic acid pinacol ester)

2,4-Dibromo-5-fluorophenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester
- 2,4-Dibromo-5-fluorophenylboronic acid pincol ester
-
- MDL: MFCD29088218
- Inchi: 1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,1-4H3
- InChI Key: RCBWOFXGVZQBON-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1B1OC(C)(C)C(C)(C)O1)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 311
- Topological Polar Surface Area: 18.5
2,4-Dibromo-5-fluorophenylboronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB559366-250 mg |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester; . |
2121512-02-3 | 250MG |
€255.10 | 2023-04-13 | ||
Advanced ChemBlocks | N25913-5G |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester |
2121512-02-3 | 95% | 5G |
$1,555 | 2023-09-15 | |
abcr | AB559366-500 mg |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester; . |
2121512-02-3 | 500MG |
€415.70 | 2023-04-13 | ||
Advanced ChemBlocks | N25913-1G |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester |
2121512-02-3 | 95% | 1G |
$465 | 2023-09-15 | |
Advanced ChemBlocks | N25913-250MG |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester |
2121512-02-3 | 95% | 250MG |
$170 | 2023-09-15 | |
abcr | AB559366-500mg |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester; . |
2121512-02-3 | 500mg |
€415.70 | 2023-08-31 | ||
Aaron | AR01K9S5-500mg |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester |
2121512-02-3 | 95% | 500mg |
$500.00 | 2025-02-17 | |
abcr | AB559366-1g |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester; . |
2121512-02-3 | 1g |
€611.20 | 2025-03-19 | ||
abcr | AB559366-250mg |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester; . |
2121512-02-3 | 250mg |
€331.50 | 2025-03-19 | ||
abcr | AB559366-5g |
2,4-Dibromo-5-fluorophenylboronic acid pincol ester; . |
2121512-02-3 | 5g |
€2045.30 | 2025-03-19 |
2,4-Dibromo-5-fluorophenylboronic acid pinacol ester Related Literature
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester
Introduction to 2,4-Dibromo-5-fluorophenylboronic acid pinacol ester (CAS No. 2121512-02-3)
2,4-Dibromo-5-fluorophenylboronic acid pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2121512-02-3, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its role as an intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone method in modern organic synthesis. The presence of both bromo and fluoro substituents on the phenyl ring endows this compound with unique electronic and steric properties, making it a versatile building block for the development of novel molecules.
The pinacol ester form of this boronic acid is particularly advantageous due to its enhanced stability under various reaction conditions. This stability is crucial for maintaining the integrity of the boronic acid moiety during synthetic transformations, which often require mild to moderate temperatures and inert atmospheres. The 2,4-dibromo-5-fluorophenyl core structure not only facilitates cross-coupling reactions but also provides opportunities for further functionalization, allowing chemists to tailor the properties of the resulting compounds for specific applications.
In recent years, there has been a surge in research focused on the development of boronic acid derivatives for therapeutic applications. The fluoro substituent in particular plays a pivotal role in modulating the bioactivity of molecules. Fluorine atoms can influence metabolic stability, binding affinity, and pharmacokinetic profiles, making them highly sought after in drug design. The bromo groups further contribute to the reactivity and selectivity of these compounds, enabling precise control over synthetic pathways. Together, these functional groups make 2,4-dibromo-5-fluorophenylboronic acid pinacol ester a compelling candidate for exploring new pharmacological entities.
One of the most prominent applications of this compound is in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction allows for the efficient coupling of aryl halides or triflates with boronic acids, providing a straightforward route to biaryl structures. The 2,4-dibromo-5-fluorophenylboronic acid pinacol ester serves as an excellent substrate for this reaction, yielding products that can be further modified to achieve desired biological activities. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aryl compounds in oncology research. The ability to introduce fluorine into drug candidates can lead to improved solubility, better cell membrane penetration, and enhanced target binding. The pinacol ester form of 2,4-dibromo-5-fluorophenylboronic acid offers an additional layer of versatility, as it can be hydrolyzed to the free boronic acid under acidic conditions if further functionalization is required. This adaptability makes it a valuable tool for synthetic chemists working on complex molecular architectures.
The role of organoboron compounds extends beyond pharmaceuticals into materials science and nanotechnology. Boron-containing materials exhibit unique electronic properties that make them suitable for applications such as organic light-emitting diodes (OLEDs), semiconductors, and catalysts. The 2,4-dibromo-5-fluorophenylboronic acid pinacol ester can be used to synthesize polymers and coatings with tailored properties. For example, its incorporation into polymer backbones can enhance thermal stability or optical characteristics, opening up possibilities for advanced material design.
In conclusion,2,4-Dibromo-5-fluorophenylboronic acid pinacol ester (CAS No. 2121512-02-3) is a multifunctional compound with broad utility in synthetic chemistry and drug discovery. Its unique structural features enable diverse applications ranging from the development of novel therapeutics to the creation of advanced materials. As research continues to uncover new possibilities for organoboron compounds,this boronic acid derivative will undoubtedly remain at the forefront of innovation in both academic and industrial settings.
2121512-02-3 (2,4-Dibromo-5-fluorophenylboronic acid pinacol ester) Related Products
- 506-17-2(cis-Vaccenic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
